N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE
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Overview
Description
N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as carbonyl groups . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrogen gas, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted adamantane derivatives .
Scientific Research Applications
N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism by which N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE include other adamantane derivatives such as:
1,3-Dehydroadamantane: Known for its high reactivity and use in various chemical syntheses.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Used in the synthesis of functional adamantane derivatives.
Uniqueness
Its hydrazinecarbonyl and carboxamide groups allow for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-8(12(18)17-15)16-13(19)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7,15H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQMTTIZEZVLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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